molecular formula C25H27NO4 B3324612 tert-Butyl 6-(benzyloxy)-2-hydroxy-2,3-dihydrobenzo[f]quinoline-4(1H)-carboxylate CAS No. 191732-57-7

tert-Butyl 6-(benzyloxy)-2-hydroxy-2,3-dihydrobenzo[f]quinoline-4(1H)-carboxylate

货号: B3324612
CAS 编号: 191732-57-7
分子量: 405.5 g/mol
InChI 键: PLQCFEDUUXWJJX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

tert-Butyl 6-(benzyloxy)-2-hydroxy-2,3-dihydrobenzo[f]quinoline-4(1H)-carboxylate (CAS: 191732-57-7) is a chiral dihydroquinoline derivative featuring a benzyloxy substituent at position 6, a hydroxyl group at position 2, and a tert-butyl carbamate protecting group. Its molecular formula is C₂₄H₂₇NO₄, with a molecular weight of 393.48 g/mol. This compound is synthesized via Grignard reagent-mediated reactions, such as treatment of precursor quinoline derivatives with EtMgBr or MeMgBr, achieving yields of 82–87% under optimized conditions . The enantiomers (S)- and (R)-forms exhibit distinct optical activities, with specific rotations of [α]D +35 and −34 (c 0.41, THF), respectively .

The compound serves as a critical intermediate in pharmaceutical synthesis, particularly for prodrugs targeting antitumor agents like duocarmycin . Its benzyloxy group enhances lipophilicity, facilitating membrane permeability, while the tert-butyl carbamate improves stability during synthetic transformations .

属性

IUPAC Name

tert-butyl 2-hydroxy-6-phenylmethoxy-2,3-dihydro-1H-benzo[f]quinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO4/c1-25(2,3)30-24(28)26-15-18(27)13-21-19-11-7-8-12-20(19)23(14-22(21)26)29-16-17-9-5-4-6-10-17/h4-12,14,18,27H,13,15-16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLQCFEDUUXWJJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC2=C1C=C(C3=CC=CC=C23)OCC4=CC=CC=C4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

tert-Butyl 6-(benzyloxy)-2-hydroxy-2,3-dihydrobenzo[f]quinoline-4(1H)-carboxylate, commonly referred to as (S)-tert-Butyl 6-(benzyloxy)-2-hydroxy-2,3-dihydrobenzo[f]quinoline-4(1H)-carboxylate, is a complex organic compound with significant pharmacological potential. Its unique structure, characterized by a quinoline core and various functional groups, suggests diverse biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C25_{25}H27_{27}NO4_{4}, with a molecular weight of approximately 405.49 g/mol. The compound contains several functional groups that may contribute to its biological efficacy, including a tert-butyl group, a benzyloxy moiety, and a hydroxyl group.

PropertyValue
Molecular FormulaC25_{25}H27_{27}NO4_{4}
Molecular Weight405.49 g/mol
CAS Registry Number191732-53-3

Biological Activity Overview

Research into the biological activity of (S)-tert-Butyl 6-(benzyloxy)-2-hydroxy-2,3-dihydrobenzo[f]quinoline-4(1H)-carboxylate has highlighted several areas of interest:

  • Antimicrobial Activity : Compounds with similar quinoline structures have been noted for their antimicrobial properties. The presence of the quinoline core suggests potential activity against various pathogens.
  • Anticancer Potential : Quinoline derivatives are often investigated for their anticancer properties. Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines.
  • Antileishmanial Activity : Similar compounds have shown promise in treating leishmaniasis. The mechanism often involves the inhibition of specific enzymes crucial for the survival of the Leishmania parasite.

Case Studies and Research Findings

Several studies have examined the biological activity of compounds related to (S)-tert-Butyl 6-(benzyloxy)-2-hydroxy-2,3-dihydrobenzo[f]quinoline-4(1H)-carboxylate:

Study on Antileishmanial Efficacy

A study evaluating related quinoline derivatives demonstrated significant antileishmanial activity. For instance, compound 5m exhibited an IC50_{50} value of 8.36 μM against amastigote forms of Leishmania donovani, with an impressive selectivity index (SI) of 7.79 . This study highlights the importance of structural modifications in enhancing biological activity.

Cytotoxicity Assessment

In vitro assessments using MTT assays indicated that certain derivatives showed moderate to high toxicity at elevated concentrations but maintained lower toxicity at reduced dosages . This suggests that careful dosage management could optimize therapeutic effects while minimizing adverse effects.

Pharmacokinetic Properties

Understanding the pharmacokinetics of (S)-tert-Butyl 6-(benzyloxy)-2-hydroxy-2,3-dihydrobenzo[f]quinoline-4(1H)-carboxylate is crucial for its development as a therapeutic agent:

  • Stability Studies : Stability tests in simulated gastric and intestinal fluids indicated that the compound remains intact under physiological conditions, suggesting good bioavailability potential .
  • Metabolic Stability : Preliminary studies suggest favorable metabolic stability in plasma and liver microsomes, which is essential for maintaining effective drug levels in vivo .

相似化合物的比较

Key Observations:

Substituent Effects :

  • The benzyloxy group in the target compound enhances lipophilicity compared to the dihydroxy derivative (CAS: 191732-54-4), which may improve blood-brain barrier penetration .
  • The bromo-methoxy analog (CAS: N/A) exhibits higher steric hindrance, reducing reactivity in nucleophilic substitutions compared to the target compound .

Synthetic Methods :

  • Grignard reactions (e.g., EtMgBr) are central to the target compound’s synthesis, whereas palladium-catalyzed cross-coupling is employed for brominated analogs .
  • Debenzylation of the target compound using Pd/C and ammonium formate yields the dihydroxy derivative (CAS: 191732-54-4), demonstrating its utility as a synthetic precursor .

Optical Activity: The target compound’s enantiomers show significant optical rotation differences, critical for chiral drug synthesis. In contrast, non-chiral analogs (e.g., CAS: 327044-56-4) lack this property .

Physicochemical and Pharmacological Comparisons

Property Target Compound Dihydroxy Derivative (CAS: 191732-54-4) Bromo-Methoxy Analog
Solubility Low in water; soluble in THF, DCM, EtOAc Higher aqueous solubility due to dihydroxy groups Insoluble in water; soluble in dioxane
Stability Stable under inert atmosphere; sensitive to acid/base hydrolysis Prone to oxidation at hydroxy sites Stable to light and heat due to bromine
Biological Activity Intermediate for antitumor prodrugs Potential α2C adrenergic receptor agonist No reported activity; used in cross-coupling

常见问题

Basic: What are the standard synthetic routes for preparing tert-butyl 6-(benzyloxy)-2-hydroxy-2,3-dihydrobenzo[f]quinoline-4(1H)-carboxylate?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, starting with functionalization of the quinoline core. A common approach includes:

Quinoline Core Formation : Cyclocondensation of substituted anilines with carbonyl compounds under acidic conditions to form the dihydroquinoline scaffold.

Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect amines, followed by benzyl ether protection for hydroxyl groups. For example, benzyl bromide in the presence of a base (e.g., K₂CO₃) can introduce the benzyloxy moiety .

Oxidation/Reduction : Controlled reduction of ketones or oxidation of alcohols (e.g., using NaBH₄ or PCC) to achieve desired stereochemistry and functional groups.
Key challenges include optimizing reaction conditions (temperature, solvent polarity) to avoid side reactions like over-oxidation or deprotection.

Advanced: How can contradictory NMR data for diastereomers of this compound be resolved?

Methodological Answer:
Contradictory NMR signals often arise from dynamic rotational barriers or overlapping peaks. Strategies include:

Variable-Temperature NMR : Conduct experiments at lower temperatures (e.g., –40°C) to slow molecular rotation and resolve splitting patterns .

COSY/NOESY : Use 2D NMR techniques to identify through-space couplings and confirm stereochemical assignments.

X-ray Crystallography : If crystals are obtainable, refine structures using software like SHELXL to unambiguously determine stereochemistry .
For example, a 2022 study resolved conflicting NOE signals for a similar dihydroquinoline derivative by correlating crystallographic data with NMR-derived coupling constants .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:
Core techniques include:

NMR Spectroscopy :

  • ¹H/¹³C NMR : Identify proton environments (e.g., aromatic vs. aliphatic) and confirm Boc/benzyloxy group integration.
  • DEPT-135 : Differentiate CH, CH₂, and CH₃ groups in the dihydroquinoline scaffold.

Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) with <2 ppm error.

IR Spectroscopy : Confirm functional groups (e.g., C=O stretch from Boc at ~1680–1720 cm⁻¹) .

Advanced: How can structure-activity relationships (SAR) be systematically studied for derivatives of this compound?

Methodological Answer:
A rigorous SAR study involves:

Derivative Synthesis : Modify substituents (e.g., replace benzyloxy with methoxy or halogens) while retaining the core structure.

Biological Assays : Test derivatives against target proteins (e.g., kinases) using fluorescence polarization or surface plasmon resonance (SPR).

Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to correlate activity with steric/electronic properties.
For example, a 2024 study compared tert-butyl 6-methoxy-3,4-dihydroquinoline derivatives and identified lipid-regulating activity linked to methoxy group positioning .

Basic: What purification methods are effective for isolating this compound from reaction mixtures?

Methodological Answer:

Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate 4:1 to 1:1) to separate polar byproducts.

Recrystallization : Optimize solvent pairs (e.g., DCM/hexane) to enhance crystalline purity.

HPLC : For enantiomeric separation, employ chiral columns (e.g., Chiralpak IA) with isopropanol/heptane mobile phases .

Advanced: How can environmental degradation pathways of this compound be experimentally validated?

Methodological Answer:
Design a fate study using:

Photolysis Experiments : Expose the compound to UV light (λ=254 nm) in aqueous solutions and monitor degradation via LC-MS.

Biotic Degradation : Incubate with soil microbiota and quantify metabolites (e.g., tert-butyl alcohol, benzoic acid derivatives) using GC-MS.

QSAR Modeling : Predict half-lives and partition coefficients (logP) with EPI Suite software .
A 2021 study on similar quinolines identified hydroxyl radical-mediated oxidation as the primary degradation pathway in aquatic systems .

Basic: What are the critical parameters for ensuring batch-to-batch reproducibility in synthesis?

Methodological Answer:
Key parameters include:

Reagent Stoichiometry : Precisely control equivalents of benzyl bromide and Boc anhydride.

Reaction Monitoring : Use TLC or in-situ FTIR to track intermediate formation.

Purification Consistency : Standardize column dimensions and solvent gradients .

Advanced: How can conflicting bioactivity data between in vitro and cell-based assays be analyzed?

Methodological Answer:
Discrepancies may arise from poor membrane permeability or off-target effects. Mitigation strategies:

Permeability Assays : Use Caco-2 cell monolayers or PAMPA to measure passive diffusion.

Metabolite Profiling : Identify active metabolites via LC-MS/MS after hepatic microsome incubation.

Target Engagement Studies : Employ CETSA (Cellular Thermal Shift Assay) to confirm intracellular target binding .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

PPE : Wear nitrile gloves, lab coats, and safety goggles.

Ventilation : Use fume hoods for weighing and reactions involving volatile reagents.

Waste Disposal : Quench reactive intermediates (e.g., with aqueous NaHCO₃) before disposal .

Advanced: How can computational methods predict the compound’s polymorphic forms?

Methodological Answer:

Crystal Structure Prediction (CSP) : Use software like Mercury or Polymorph Predictor to model lattice energies.

Thermal Analysis : Pair DSC with powder XRD to identify enantiotropic or monotropic transitions.

Solvent Screening : Apply high-throughput crystallization robots to explore >50 solvent combinations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 6-(benzyloxy)-2-hydroxy-2,3-dihydrobenzo[f]quinoline-4(1H)-carboxylate
Reactant of Route 2
tert-Butyl 6-(benzyloxy)-2-hydroxy-2,3-dihydrobenzo[f]quinoline-4(1H)-carboxylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。